
4-(Diallylamino)-4'-fluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diallylamino)-4’-fluorobutyrophenone is an organic compound that features a fluorinated phenone structure with a diallylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diallylamino)-4’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutyrophenone and diallylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The diallylamine is added to a solution of 4-fluorobutyrophenone in a suitable solvent, such as ethanol or methanol. The mixture is then heated to promote the reaction, resulting in the formation of 4-(Diallylamino)-4’-fluorobutyrophenone.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-(Diallylamino)-4’-fluorobutyrophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diallylamino)-4’-fluorobutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Diallylamino)-4’-fluorobutyrophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 4-(Diallylamino)-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The diallylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylamino)-4’-fluorobutyrophenone: Similar structure but with diethylamino instead of diallylamino.
4-(Diallylamino)-4’-chlorobutyrophenone: Similar structure but with chlorine instead of fluorine.
Uniqueness
4-(Diallylamino)-4’-fluorobutyrophenone is unique due to the presence of both the diallylamino group and the fluorine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59921-73-2 |
|---|---|
Molekularformel |
C16H20FNO |
Molekulargewicht |
261.33 g/mol |
IUPAC-Name |
4-[bis(prop-2-enyl)amino]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C16H20FNO/c1-3-11-18(12-4-2)13-5-6-16(19)14-7-9-15(17)10-8-14/h3-4,7-10H,1-2,5-6,11-13H2 |
InChI-Schlüssel |
SUMLUORDKGEKNC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCCC(=O)C1=CC=C(C=C1)F)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


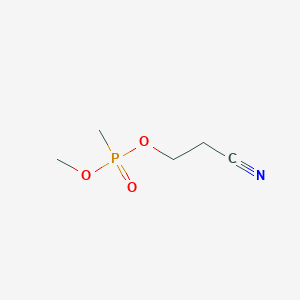
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

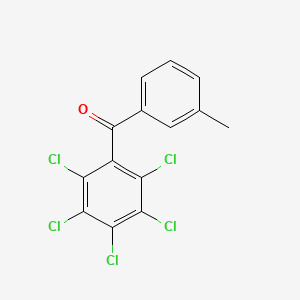
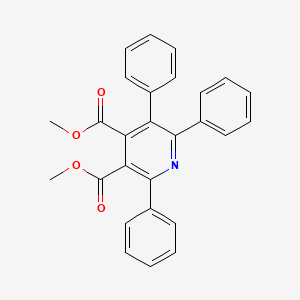
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
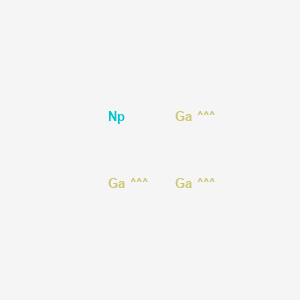
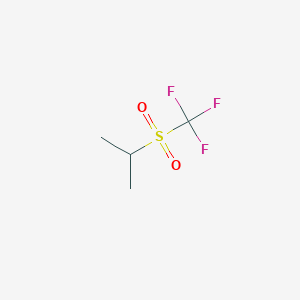
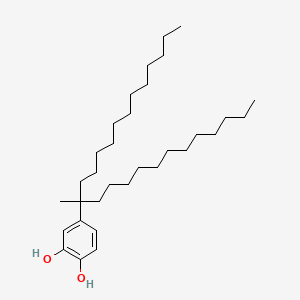
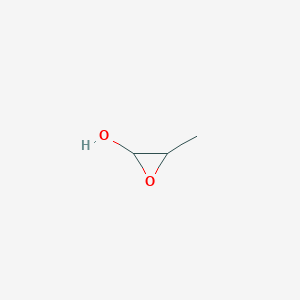
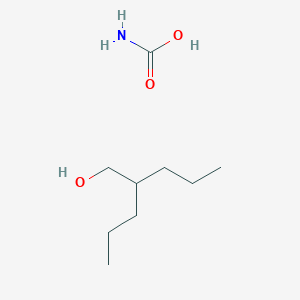
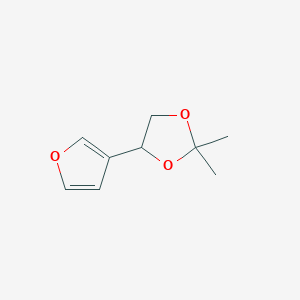
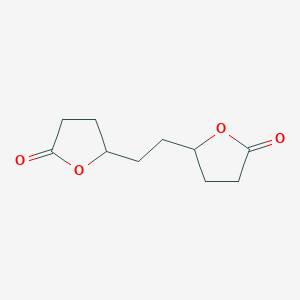
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
